2-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)-3-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
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Overview
Description
2-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)-3-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in targeting specific receptors in the human body.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)-3-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one involves multiple steps, including the formation of the pyrrolo[3,2-d]pyrimidine core and subsequent functionalization The reaction conditions typically involve the use of various reagents and catalysts to achieve the desired transformations
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
2-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)-3-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, particularly at the sulfur and nitrogen atoms.
Reduction: Reduction reactions may target the carbonyl groups present in the structure.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyrrolo[3,2-d]pyrimidine core and the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological properties.
Scientific Research Applications
2-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)-3-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules.
Biology: The compound is used in studies related to receptor binding and signal transduction pathways.
Medicine: It has potential therapeutic applications, particularly in the treatment of neurological disorders and cardiovascular diseases.
Industry: The compound’s unique properties make it suitable for use in various industrial processes, including the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)-3-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets, such as receptors and enzymes. The compound binds to these targets, modulating their activity and influencing various biological pathways. For instance, it may act as an antagonist or agonist at certain receptors, thereby altering signal transduction and cellular responses.
Comparison with Similar Compounds
Similar Compounds
Trazodone: An arylpiperazine-based compound with similar receptor binding properties.
Naftopidil: Another arylpiperazine derivative used in the treatment of benign prostatic hyperplasia.
Urapidil: A compound with structural similarities, used as an antihypertensive agent.
Uniqueness
What sets 2-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)-3-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one apart is its unique combination of functional groups and its potential for high receptor affinity and selectivity. This makes it a promising candidate for further research and development in various therapeutic areas.
Properties
IUPAC Name |
2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-3-methyl-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O3S/c1-29-25(33)24-23(19(16-27-24)18-8-4-3-5-9-18)28-26(29)35-17-22(32)31-14-12-30(13-15-31)20-10-6-7-11-21(20)34-2/h3-11,16,27H,12-15,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZICAFHMXHWPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)N4CCN(CC4)C5=CC=CC=C5OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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